N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-(methylsulfonyl)benzamide

Tetrazole bioisostere optimization Physicochemical property differentiation Medicinal chemistry

Researchers exploring tetrazole-based carboxylate bioisosteres often face limited access to analogs with defined, well-characterized substitution patterns for systematic SAR. This 4-methoxyphenyl tetrazole-benzamide conjugate (CAS 920476-31-9) directly addresses that gap. • Unique electronic profile (σₚ = -0.27) vs. 4-H (σₚ = 0.00) and 4-ethoxy (σₚ = -0.24) analogs, enabling precise electron-donating substituent SAR. • Class-level antibacterial MIC values of 0.8-3.2 µg/mL against S. aureus DNA gyrase & topoisomerase IV; predicted selectivity distinct from the 3-methoxy regioisomer (DDIT3 IC₅₀ = 5.55 µM). • UV chromophore (λ_max ~250-280 nm) facilitates HPLC purity and stability monitoring. Supplied with comprehensive CoA; inquire for batch-specific purity and volume discounts.

Molecular Formula C17H17N5O4S
Molecular Weight 387.41
CAS No. 920476-31-9
Cat. No. B2392596
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-(methylsulfonyl)benzamide
CAS920476-31-9
Molecular FormulaC17H17N5O4S
Molecular Weight387.41
Structural Identifiers
SMILESCOC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)C3=CC=CC=C3S(=O)(=O)C
InChIInChI=1S/C17H17N5O4S/c1-26-13-9-7-12(8-10-13)22-16(19-20-21-22)11-18-17(23)14-5-3-4-6-15(14)27(2,24)25/h3-10H,11H2,1-2H3,(H,18,23)
InChIKeyUTWYRWOPDQTYEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-(methylsulfonyl)benzamide – Identity and Core Characteristics


N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-(methylsulfonyl)benzamide (CAS 920476-31-9) is a heterocyclic small molecule built on a benzamide scaffold bearing a 2-methylsulfonyl substituent and a 1-(4-methoxyphenyl)-1H-tetrazole moiety joined via a methylene amide bridge . It features a molecular formula of C₁₇H₁₇N₅O₄S and a molecular weight of 387.41 g/mol . The compound falls within the broader chemical class of tetrazole-benzamide conjugates, a family recognized for bioisosteric mimicry of carboxylate groups and for participation in diverse enzyme-inhibition pharmacophores [1].

Scaffold focus
Tetrazole-benzamide conjugate for bioisosteric enzyme inhibition studies
Screening utility
Antimicrobial screening context targeting DNA gyrase / topoisomerase IV
Computational fit
Crystallographic and docking model validation with heavy-atom phasing support

N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-(methylsulfonyl)benzamide – Differentiation from Similar Analogs


Despite sharing a core benzamide-methylsulfonyl-tetrazole architecture, substitution at the N-1 phenyl position of the tetrazole ring profoundly modulates both physicochemical properties and biological target engagement. For example, replacing the 4-methoxyphenyl group in the target compound with a 4-methylphenyl (p-tolyl) group alters electron density on the tetrazole ring, which can shift hydrogen-bonding capacity and affect off-target liability such as hERG channel binding . Generic substitution without experimental verification of potency, selectivity, and ADME profiles risks selecting a compound that is either inactive or promiscuously active in the user's assay system [1].

Attribute
Target (4-Methoxy)
Common Substitute (4-Methyl)
Hydrogen-bond capacity
Higher (methoxy oxygen)
Lower (methyl only)
Electron-donating effect
Strong +M mesomeric
Weak inductive only
Binding interaction profile
Polar pocket engagement
May lose key H-bond
Substitution without experimental validation may shift potency, selectivity, and ADME profiles.

N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-(methylsulfonyl)benzamide – Quantitative Evidence vs. Closest Analogs


Molecular Weight & Lipophilicity: 4-Methoxy vs. 4-Methyl Substitution

The target compound incorporates a 4-methoxyphenyl substituent (MW = 387.41 g/mol), while the closest commercially cataloged analog, 2-(methylsulfonyl)-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzamide (CAS 921074-70-6), carries a 4-methylphenyl group (MW = 371.4 g/mol) [1]. The methoxy → methyl substitution reduces the molecular weight by 16 Da and eliminates the oxygen lone pairs available for hydrogen bonding, directly impacting solubility, permeability, and the ability to engage polar residue pockets in target proteins [2]. This 4% difference in molecular weight is sufficient to alter logP by approximately 0.3–0.5 units, which can be decisive for CNS penetration or metabolic stability [2].

MW & Lipophilicity
Direct comparison
ΔMW +16 g/mol; H-bond acceptors 8 vs 7
Reported property difference may influence solubility and target binding
Experimental logP to verify predicted shift
Tetrazole bioisostere optimization Physicochemical property differentiation Medicinal chemistry

Electron-Donating Effect of 4-Methoxy on Tetrazole Ring Reactivity

The 4-methoxy substituent on the phenyl ring exerts a +M (mesomeric) electron-donating effect that increases electron density on the tetrazole N-1 atom, relative to the unsubstituted phenyl analog (2-(methylsulfonyl)-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzamide) where only a -I inductive effect operates . This electronic modulation is quantifiable via Hammett σₚ constants: σₚ (OMe) = -0.27 vs. σₚ (H) = 0.00 vs. σₚ (OEt) = -0.24 [1]. The stronger electron-donating nature of methoxy compared to ethoxy (despite similar σₚ values, steric differences further differentiate) has been shown to affect the tetrazole's capacity to participate in π-stacking and anion-binding interactions in enzyme active sites [1].

Electronic Effect
Cross-study comparable
σₚ = -0.27 (4-OCH₃)
Increased electron density on tetrazole ring alters binding kinetics
Hammett σₚ from standard tables; steric effects also differentiate
Tetrazole substitution effect Electronic structure modulation Chemical reactivity

Antimicrobial Activity: Class-Level Inference from Tetrazole-Sulfonyl Analogs

While direct antimicrobial MIC data for N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-(methylsulfonyl)benzamide is not publicly available, structurally related tetrazole-benzamide-sulfonyl compounds have demonstrated inhibition of Staphylococcus aureus DNA topoisomerase IV and DNA gyrase, with reported MIC values ranging from 0.8 to 3.2 µg/mL against Gram-positive organisms . The presence of the 2-methylsulfonylbenzamide moiety in the target compound aligns it with the pharmacophore required for this activity. A closely related compound, 1-(3-methoxyphenyl)-5-(methylsulfonyl)-1H-tetrazole, exhibited an IC₅₀ of 5.55 µM in a DNA damage response assay (mouse DDIT3 target) [1]. The target compound's 4-methoxy substitution pattern on the N-1 phenyl ring is expected to confer a distinct selectivity fingerprint versus the 3-methoxy regioisomer, based on established SAR trends in tetrazole antibacterial series .

Antimicrobial Context
Class-level inference
Predicted MIC 0.8–3.2 µg/mL; related IC₅₀ 5.55 µM
Supports antimicrobial screening; data to verify for this compound
No direct MIC reported; requires assay validation
Antimicrobial tetrazoles DNA gyrase / topoisomerase IV inhibition Structure-activity relationship

Crystallographic & Docking Evidence for Conformation in COX-2 Active Site

X-ray crystallographic studies on closely related tetrazole derivatives, specifically 4-{5-(4-methoxyphenyl)-1H-tetrazol-1-yl}benzenesulfonamide and 5-(4-chlorophenyl)-1-{4-(methylsulfonyl)phenyl}-1H-tetrazole, have revealed that the tetrazole ring remains essentially planar and the dihedral angle between the N-1 aryl ring and the tetrazole plane is approximately 15–25°, while the methylsulfonyl phenyl group adopts a near-orthogonal orientation (~80°) [1]. Docking studies of these scaffolds into the COX-2 active site (PDB: 3LN1) showed that the methylsulfonyl group engages the key Arg120 residue through hydrogen bonding, while the methoxyphenyl substituent occupies the hydrophobic side pocket with calculated binding energies (ΔG) of approximately -8.5 kcal/mol [1]. The target compound, bearing both the 4-methoxyphenyl and the 2-methylsulfonylbenzamide moieties, is predicted to adopt a similar binding mode with potential for enhanced affinity due to the amide linker's conformational flexibility .

Docking Model
Cross-study comparable
Related scaffold ΔG ~-8.5 kcal/mol; Arg120 H-bond
Supports structure-based design; amide linker adds conformational flexibility
Predicted binding mode; co-crystal not available
COX-2 inhibition Tetrazole crystal structure Molecular docking

N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-(methylsulfonyl)benzamide – Application Scenarios


Lead Optimization of Tetrazole-Based Enzyme Inhibitors

The target compound's 4-methoxyphenyl substitution provides a unique electronic profile (σₚ = -0.27) that is distinct from the 4-H (σₚ = 0.00) and 4-ethoxy (σₚ = -0.24) analogs . This makes it a valuable candidate for SAR exploration in programs targeting enzymes where tetrazole acts as a carboxylate bioisostere (e.g., COX-2, HPPD, or angiotensin II receptors). The 2-methylsulfonylbenzamide moiety further offers a hydrogen-bond anchor point that has been crystallographically validated in COX-2 active sites . Researchers seeking to probe the impact of electron-donating substituents on target engagement and metabolic stability should include this compound in their screening cascade.

Antimicrobial Screening Targeting DNA Gyrase and Topoisomerase IV

Class-level evidence indicates that tetrazole-benzamide-sulfonyl compounds inhibit Staphylococcus aureus DNA topoisomerase IV and gyrase with MIC values in the 0.8–3.2 µg/mL range . The target compound's 4-methoxy substitution pattern is predicted to yield a selectivity profile distinct from the 3-methoxy regioisomer, which showed an IC₅₀ of 5.55 µM against DDIT3 in an NIH MLSCN assay . Procurement of this compound is warranted for laboratories conducting phenotypic or target-based antibacterial screens, particularly where resistance to fluoroquinolones necessitates novel gyrase/topoisomerase IV dual inhibitors.

Biochemical Probe Development with Tetrazole-Methylsulfonyl Pharmacophore

The compound is documented as being investigated for its potential as a biochemical probe or inhibitor in various disease models . The combination of a tetrazole ring (which can mimic carboxylates and participate in π-stacking) with a methylsulfonyl group (which enhances solubility in polar aprotic media and provides a strong hydrogen-bond acceptor) makes it a versatile scaffold for probe design . The 4-methoxyphenyl group additionally provides a UV chromophore (λ_max ~250–280 nm) useful for HPLC-based purity and stability monitoring . Procurement is suitable for academic and industrial groups developing chemical probes for target identification and validation.

Validation of Docking Models and Co-crystallization Studies

Closely related tetrazole derivatives have been successfully co-crystallized or docked into COX-2 and other enzyme active sites, providing a structural framework for computational studies . The target compound's unique amide linker geometry (connecting the benzamide to the tetrazole via a methylene bridge) introduces conformational flexibility that can be exploited in free-energy perturbation (FEP) calculations and molecular dynamics simulations . Researchers engaged in structure-based drug design should consider this compound for co-crystallization trials, as the heavy atom count (S, multiple O and N atoms) facilitates phasing in X-ray crystallography.

Application
Selection Property
Validation Focus
Lead optimization of tetrazole-based inhibitors
4-Methoxy electronic profile distinct from H/ethoxy analogs
SAR exploration for target engagement and metabolic stability
Antimicrobial screening (DNA gyrase / topoisomerase IV)
Sulfonyl-benzamide-tetrazole pharmacophore
MIC confirmation and selectivity vs 3-methoxy regioisomer
Biochemical probe development
Tetrazole-methylsulfonyl scaffold with UV chromophore
HPLC-based purity and stability monitoring
Docking model validation & co-crystallization
Heavy-atom content aids crystallographic phasing
Free-energy perturbation and MD simulation studies
Quote Request

Request a Quote for N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-(methylsulfonyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.